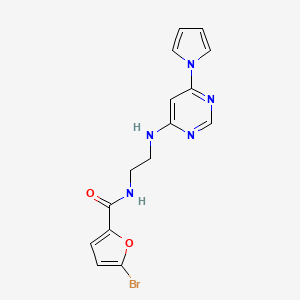
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H14BrN5O2 and its molecular weight is 376.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and inflammation. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring , a pyrrole moiety , and a bromofuran structure, which are known to interact with various biological targets. Its molecular formula is C16H16N6O2, and it has a molecular weight of 308.34 g/mol. The presence of these functional groups suggests that it may exhibit diverse biological activities, including anticancer and anti-inflammatory effects.
This compound is believed to act through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key kinases involved in cell proliferation, which is crucial for its potential anticancer activity.
- Receptor Modulation : It could modulate receptors involved in inflammatory pathways, thus contributing to its anti-inflammatory properties.
- Signal Transduction Interference : By interfering with signal transduction pathways, it may affect cellular responses to growth factors and cytokines.
Anticancer Activity
Research indicates that compounds similar to this compound possess notable anticancer properties. For instance, pyrrole-based compounds have shown effectiveness against various cancer cell lines. The specific interactions of this compound with cancer-related targets warrant further investigation.
Anti-inflammatory Effects
The unique structural features of this compound suggest potential anti-inflammatory effects. Similar derivatives have been noted for their ability to inhibit cytokine production, which is critical in inflammatory diseases.
In Vitro Studies
In vitro studies on structurally related compounds have demonstrated their ability to inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BPU | Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |
| BPU | HeLa | Varies | Cytotoxicity via apoptosis |
These findings suggest that this compound may exhibit similar effects due to its structural analogies.
Molecular Docking Studies
Molecular docking studies have shown promising binding affinities for similar compounds against matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. For example:
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| BPU | MMP-2 | -9.0 |
| BPU | MMP-9 | -7.8 |
These results indicate that this compound could potentially inhibit similar targets.
Propriétés
IUPAC Name |
5-bromo-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2/c16-12-4-3-11(23-12)15(22)18-6-5-17-13-9-14(20-10-19-13)21-7-1-2-8-21/h1-4,7-10H,5-6H2,(H,18,22)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYCMSLLSYSADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














